An In-depth Technical Guide to (4S,7R)-Hexamethylindanopyran: Chemical Properties and Structure
An In-depth Technical Guide to (4S,7R)-Hexamethylindanopyran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S,7R)-Hexamethylindanopyran, a key stereoisomer of the widely used fragrance ingredient Galaxolide® (HHCB), is a polycyclic musk renowned for its potent and pleasant olfactory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of this specific enantiomer. Due to the limited availability of experimental data for the isolated (4S,7R) isomer, this document leverages data from studies on Galaxolide mixtures and related stereoisomers to present a thorough understanding of its characteristics. This guide includes a summary of its physicochemical properties, a detailed discussion of its synthesis and analytical separation, and an exploration of its interaction with olfactory receptors.
Chemical Identity and Structure
(4S,7R)-Hexamethylindanopyran is one of the four principal stereoisomers of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene. Its chemical structure is characterized by a fused ring system consisting of an indane and a pyran moiety, with six methyl groups as substituents. The stereochemistry at the chiral centers C4 and C7 is crucial for its distinct musk odor.[1]
Table 1: Chemical Identifiers for (4S,7R)-Hexamethylindanopyran
| Identifier | Value |
| IUPAC Name | (4S,7R)-4,6,6,7,8,8-Hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene[2] |
| Synonyms | (4S,7R)-Galaxolide, HHCB ((-)-(4S,7R)-form)[2] |
| CAS Number | 252332-95-9[2] |
| Molecular Formula | C₁₈H₂₆O[2] |
| Molecular Weight | 258.4 g/mol [2] |
| InChI Key | ONKNPOPIGWHAQC-NEPJUHHUSA-N[2] |
Physicochemical Properties
Experimental physicochemical data specifically for the isolated (4S,7R)-Hexamethylindanopyran isomer is scarce in publicly available literature. The data presented below is largely based on the commercial mixture of Galaxolide or other specific isomers and should be considered as an approximation for the (4S,7R) enantiomer.
Table 2: Physicochemical Properties of Hexamethylindanopyran (Galaxolide Mixture and Related Isomers)
| Property | Value | Reference Isomer/Mixture |
| Physical State | Viscous liquid at room temperature | Galaxolide Mixture[1] |
| Melting Point | -20 °C | Galaxolide Mixture[1] |
| Boiling Point | ~330 °C (estimated) | Galaxolide Mixture[1] |
| log Kow (Octanol-Water Partition Coefficient) | 5.3 - 5.9 | Galaxolide Mixture[1] |
| Water Solubility | 1.65 - 1.99 mg/L at 25 °C | Galaxolide Mixture |
| Odor Threshold | As low as 1 ng/L | (4S,7R) and (4S,7S) isomers[1] |
Synthesis and Experimental Protocols
The synthesis of specific stereoisomers of hexamethylindanopyran, such as the (4S,7R) form, requires stereoselective methods to control the configuration at the two chiral centers. A patented method for the synthesis of "(4S, 7RS)-Jiale muskiness" provides a viable, though not exhaustively detailed, pathway.[3][4][5]
Synthetic Pathway Overview
A plausible synthetic route involves the following key transformations[3][5]:
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Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with magnesium metal to form the corresponding Grignard reagent.
-
Silane Formation: The Grignard reagent is then reacted with a silicon-containing compound, such as tetramethoxysilane, to produce a pentamethyl indane silane derivative.
-
Asymmetric Cross-Coupling: An asymmetric Hiyama cross-coupling reaction is performed between the pentamethyl indane silane and a racemic 2-bromopropionate derivative. This step is crucial for establishing the desired stereochemistry and is catalyzed by a chiral nickel complex, such as one containing (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane.
-
Reduction: The resulting ester is reduced to the corresponding alcohol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).
-
Cyclization: Finally, the alcohol undergoes a cyclization reaction with paraformaldehyde to yield the target (4S,7R)-Hexamethylindanopyran.
Caption: Synthetic pathway for (4S,7R)-Hexamethylindanopyran.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the patented synthesis. Specific quantities and reaction conditions would require optimization.[3][5]
-
Step 1: Grignard Reagent and Silane Formation:
-
Under an inert atmosphere (e.g., argon), react bromo-pentamethyl indane with magnesium turnings in an appropriate ether solvent (e.g., THF) to form the Grignard reagent.
-
Add tetramethoxysilane to the Grignard solution and stir to form the pentamethyl indane silane.
-
-
Step 2: Asymmetric Hiyama Cross-Coupling:
-
In a separate reaction vessel, prepare the chiral nickel catalyst in situ by mixing a nickel salt (e.g., NiCl₂) with the chiral ligand ((1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane).
-
Add the pentamethyl indane silane and racemic 2-bromopropionate to the catalyst mixture in a suitable solvent.
-
Heat the reaction mixture to facilitate the cross-coupling. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
-
Step 3: Reduction to the Alcohol:
-
After completion of the coupling reaction, purify the resulting ester.
-
Dissolve the ester in an appropriate solvent (e.g., toluene) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of DIBAL-H.
-
Allow the reaction to warm to room temperature and quench carefully.
-
-
Step 4: Cyclization to (4S,7R)-Hexamethylindanopyran:
-
Dissolve the purified alcohol in a suitable solvent.
-
Add paraformaldehyde and an acid catalyst.
-
Heat the mixture to effect cyclization.
-
Upon completion, quench the reaction and purify the final product using column chromatography.
-
Analytical Methods for Chiral Separation
The analysis and separation of the stereoisomers of hexamethylindanopyran are critical for quality control and for studying the biological activity of individual isomers. Chiral chromatography is the most effective technique for this purpose.[6][7][8][9][10]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful tool for the enantioselective analysis of volatile compounds like hexamethylindanopyran.
-
Principle: A chiral stationary phase (CSP) within the GC column interacts differently with the enantiomers, leading to different retention times and thus their separation.
-
Typical Stationary Phases: Modified cyclodextrins are commonly used CSPs for this type of separation.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used technique for the separation of stereoisomers.
-
Principle: Similar to chiral GC, a chiral stationary phase in the HPLC column enables the separation of enantiomers.
-
Typical Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase: The mobile phase composition (a mixture of solvents like hexane and isopropanol) is optimized to achieve the best separation.
-
Detection: UV detection is commonly used if the molecule has a suitable chromophore.
Caption: Workflow for chiral separation of Hexamethylindanopyran isomers.
Spectroscopic Data
Table 3: Expected Spectroscopic Data for (4S,7R)-Hexamethylindanopyran
| Technique | Expected Key Features |
| ¹H NMR | - Multiple signals in the aliphatic region (0.8 - 2.5 ppm) corresponding to the numerous methyl and methylene protons. - Signals for the aromatic protons. - Signals for the protons on the pyran ring. |
| ¹³C NMR | - Resonances for the six distinct methyl carbons. - Signals for the methylene carbons in the pyran and indane rings. - Signals for the quaternary carbons. - Resonances for the aromatic carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 258. - Characteristic fragmentation patterns resulting from the loss of methyl groups and other fragments from the ring system. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations for aliphatic and aromatic groups (~2850-3100 cm⁻¹). - C-O-C stretching vibration for the ether linkage in the pyran ring (~1050-1150 cm⁻¹). - Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹). |
Biological Activity and Signaling Pathway
The primary biological activity of (4S,7R)-Hexamethylindanopyran is its function as a musk odorant. The perception of musk odors is mediated by specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.
Olfactory Receptors for Musk Compounds
Several human olfactory receptors have been identified that respond to various musk compounds, including Galaxolide. These include OR5AN1, OR1A1, OR5A2, and OR4D6.[11][12][13][14] Specifically, genetic variations in OR4D6 have been associated with differences in the perception of Galaxolide.[14] While the specific interaction of the (4S,7R) isomer with these receptors has not been detailed, it is highly probable that it binds to one or more of these, with its specific stereochemistry contributing to a high-affinity interaction.
Olfactory Signaling Pathway
The binding of an odorant molecule like (4S,7R)-Hexamethylindanopyran to its cognate olfactory receptor initiates a downstream signaling cascade.
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Receptor Binding: The odorant molecule binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a coupled G-protein (Gαolf).
-
Adenylate Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the neuron's membrane.
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Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
Caption: Olfactory signaling pathway for musk compounds.
Conclusion
(4S,7R)-Hexamethylindanopyran is a structurally complex and olfactorily significant molecule. While a complete experimental dataset for this specific isomer is not yet available, this guide provides a comprehensive overview based on the existing literature for Galaxolide and its related compounds. The stereoselective synthesis and chiral separation of this enantiomer are key challenges and areas for future research. A deeper understanding of its interaction with specific olfactory receptors will be crucial for the development of new and improved musk fragrances and for elucidating the fundamental principles of olfaction.
References
- 1. Galaxolide - Wikipedia [en.wikipedia.org]
- 2. Hexamethylindanopyran, (4S,7R)- | C18H26O | CID 14177990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S, 7RS)-galaxolide synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Galaxolide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106632217A - (4S, 7RS)-galaxolide synthesis method - Google Patents [patents.google.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]
- 14. biorxiv.org [biorxiv.org]




